4-Chloromethcathinone (hydrochloride)
Description
Nomenclature and Chemical Context in Synthetic Cathinone (B1664624) Research
4-Chloromethcathinone (4-CMC) is known by several names in scientific literature, including its systematic IUPAC name, 1-(4-chlorophenyl)-2-(methylamino)propan-1-one, and the common synonym clephedrone. ecddrepository.orgunodc.orgmzcloud.org It possesses a foundational β-keto phenethylamine (B48288) structure, which is characteristic of cathinone derivatives and structurally analogous to amphetamines. nih.govmdpi.com
The addition of a chlorine atom to the methcathinone (B1676376) backbone places 4-CMC within a subgroup of halogenated cathinones, which are of particular interest in structure-activity relationship (SAR) studies. ecddrepository.orgresearchgate.net These studies aim to understand how modifications to the molecular structure, such as the position and type of halogen, influence the compound's interaction with monoamine transporters. ecddrepository.org 4-CMC is a chiral compound, existing as R- and S-enantiomers, and has typically been identified as a racemic mixture in analyzed samples. ecddrepository.orgnih.gov
| Identifier | Value |
|---|---|
| Systematic (IUPAC) Name | 1-(4-chlorophenyl)-2-(methylamino)propan-1-one ecddrepository.orgunodc.orgwikipedia.org |
| Common Abbreviations | 4-CMC, Clephedrone ecddrepository.orgunodc.org |
| Chemical Formula (Free Base) | C10H12ClNO wikipedia.org |
| Chemical Formula (Hydrochloride) | C10H12ClNO • HCl ecddrepository.orgcaymanchem.com |
| Molar Mass (Free Base) | 197.66 g/mol wikipedia.org |
| Molar Mass (Hydrochloride) | 234.1 g/mol ecddrepository.orgcaymanchem.com |
| CAS Number (Hydrochloride) | 2319878-22-1 caymanchem.comcaymanchem.com |
Historical Context of Emergence within Novel Psychoactive Substances (NPS) Research
The first official report of 4-CMC to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) occurred in September 2011. ecddrepository.org The compound began to appear with greater frequency on online markets around 2014, often sold as a "research chemical". researchgate.netnih.govnih.gov By 2015 and 2016, 4-CMC had become one of the most prevalent and persistent synthetic cathinones seized globally. ecddrepository.org
Forensic reports from this period document its rise; for instance, in Poland, 4-CMC's prevalence in seized materials escalated sharply, becoming the most frequently identified NPS in the country by 2016. nih.gov This increased presence in illicit markets led to its inclusion in forensic case reports and toxicological screenings. nih.govnih.gov In recognition of its growing prevalence and potential for harm, the United Nations Commission on Narcotic Drugs (CND) voted to place 4-CMC in Schedule II of the 1971 Convention on Psychotropic Substances in March 2020. researchgate.netresearchgate.net
Research Significance and Scientific Challenges in Characterization
The scientific interest in 4-CMC is largely driven by its pharmacological profile as a monoamine transporter substrate. nih.govnih.gov Research indicates that 4-CMC functions as a releasing agent at dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, with a potency profile comparable to the well-studied cathinone, mephedrone (B570743). ecddrepository.orgnih.govnih.gov This makes it a valuable compound for comparative studies aimed at elucidating the neurochemical mechanisms of synthetic cathinones. researchgate.netnih.gov In vitro studies have also explored its cytotoxicity, showing it can diminish the viability of cell lines like Hep G2 and SH-SY5Y, which is a focus of toxicological research. nih.govspringermedizin.denih.gov
The characterization of 4-CMC, however, is not without significant scientific challenges. A primary difficulty is its analytical differentiation from its structural isomers, 2-chloromethcathinone and 3-chloromethcathinone (B1649792). uva.nl Standard gas chromatography-mass spectrometry (GC-MS) analysis is often insufficient for unambiguous identification, as all three isomers can produce virtually identical mass spectra. uva.nl This necessitates the use of more advanced analytical strategies, such as those involving Fourier-transform infrared spectroscopy (FTIR) or chemometric modeling of mass spectral data. uva.nl
Another challenge is the compound's instability in biological matrices, particularly blood. ecddrepository.org Research has shown that the concentration of 4-CMC can decrease by as much as 50% in less than three hours in blood samples stored at room temperature, which has significant implications for forensic toxicology and the interpretation of quantitative results. ecddrepository.orgnih.gov Furthermore, the existence of polymorphic forms, such as hydrates, can complicate identification via spectroscopic methods like FTIR. uva.nl
Properties
Molecular Formula |
C10H12ClNO · HCl |
|---|---|
Molecular Weight |
234.1 |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H |
InChI Key |
WJAQVQFSQUVTAY-UHFFFAOYSA-N |
SMILES |
ClC1=CC=C(C(C(C)NC)=O)C=C1.Cl |
Synonyms |
Clephedrone; 4-CMC |
Origin of Product |
United States |
Chemical Synthesis and Structural Characterization for Research Purposes
Synthetic Pathways and Precursor Chemistry
The synthesis of 4-Chloromethcathinone typically involves a multi-step process starting from commercially available precursors. A common synthetic route begins with 4-chloropropiophenone. This starting material undergoes α-bromination, often using bromine in a suitable solvent and sometimes under acidic catalysis, to yield the intermediate 2-bromo-4'-chloropropiophenone. nih.govies.gov.plincb.org This brominated ketone is a key precursor.
The subsequent step involves the reaction of 2-bromo-4'-chloropropiophenone with methylamine. This reaction, a nucleophilic substitution, results in the formation of the 4-Chloromethcathinone free base. To obtain the hydrochloride salt, the free base is then treated with hydrochloric acid. The hydrochloride salt form is often preferred for its stability and solubility in polar solvents. nih.govecddrepository.org Seizures of the precursor 2-bromo-4'-chloropropiophenone have been reported, indicating its significance in the synthesis of 4-CMC and other related cathinones. incb.org
Stereochemical Considerations in Synthesis
4-Chloromethcathinone possesses a chiral center at the α-carbon (the carbon atom adjacent to the carbonyl group), meaning it exists as two stereoisomers: the (R)- and (S)-enantiomers. ecddrepository.org The synthesis methods described above typically result in a racemic mixture, which is a 50:50 mixture of both enantiomers, as no chiral reagents or catalysts are used to direct the stereochemistry of the reaction. ecddrepository.orgresearchgate.net The specific spatial arrangement of the substituents around this chiral center can significantly influence the compound's interaction with other chiral molecules.
R- and S-Enantiomer Synthesis and Separation Methodologies
The separation of the racemic mixture of 4-CMC into its individual (R)- and (S)-enantiomers is a process known as chiral resolution. This is crucial for studying the specific properties of each enantiomer.
Diastereomeric Salt Formation: A classical and widely used method for resolving racemates of amine-containing compounds like 4-CMC involves the use of a chiral resolving agent. libretexts.org The racemic base is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts (e.g., (R)-4-CMC·(R)-acid and (S)-4-CMC·(R)-acid). libretexts.orgjackwestin.com Diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. libretexts.orgjackwestin.com Once separated, the pure enantiomer of 4-CMC can be recovered by neutralizing the salt to remove the chiral acid.
Chiral Chromatography: Another powerful technique for enantiomeric separation is chiral chromatography, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC). jackwestin.comchromatographyonline.comchiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. chiralpedia.com These differential interactions cause one enantiomer to travel through the chromatography column faster than the other, leading to their separation. jackwestin.com Studies have employed GC and capillary electrophoresis (CE) to confirm that synthesized 4-CMC samples were indeed racemic mixtures. ecddrepository.orgresearchgate.net
Advanced Spectroscopic and Chromatographic Characterization
Unambiguous identification and structural confirmation of 4-Chloromethcathinone (hydrochloride) rely on a combination of advanced analytical techniques. These methods provide detailed information about the molecular structure, purity, and solid-state form of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 4-CMC. nih.govecddrepository.org It provides precise information about the carbon-hydrogen framework of the molecule.
For a comprehensive analysis, a suite of NMR experiments is typically performed. nih.gov
¹H NMR: This experiment identifies the different types of protons in the molecule and their connectivity through spin-spin coupling.
¹³C NMR: This provides information on the different carbon environments within the molecule. nih.gov
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete and unambiguous assignment of all proton and carbon signals, confirming the exact structure of 1-(4-chlorophenyl)-2-(methylamino)propan-1-one. nih.gov
Research studies report acquiring ¹H NMR and ¹³C NMR spectra on 400 MHz spectrometers, with the sample dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). nih.gov
Table 1: Typical NMR Sample Preparation Parameters
| Parameter | Value | Source |
| Analyte Concentration | ~10 mg/mL | swgdrug.org |
| Solvent | DMSO-d₆ | nih.gov |
| Reference Standard | Tetramethylsilane (TMS) | swgdrug.org |
Mass Spectrometry (MS) Techniques for Identification
Mass spectrometry (MS) is a primary technique for identifying 4-CMC, often coupled with a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). ecddrepository.org
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of 4-CMC. ecddrepository.orgnih.govresearchgate.net The compound is first separated from any impurities on a GC column and then fragmented and detected by the mass spectrometer. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, serves as a molecular fingerprint for identification. swgdrug.org The molecular ion [M+] for the free base is observed at m/z 197. cfsre.org
Table 2: Example GC-MS Instrumental Parameters for 4-CMC Analysis
| Parameter | Setting | Source |
| Gas Chromatograph | ||
| Column | DB-5 MS (or equivalent) | swgdrug.org |
| Carrier Gas | Helium | swgdrug.org |
| Injector Temperature | 280°C | swgdrug.org |
| Oven Program | Initial 100°C, ramp to 280°C | swgdrug.org |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | swgdrug.org |
| MS Source Temperature | 230°C | swgdrug.org |
| Mass Scan Range | 30-550 amu | swgdrug.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Tandem MS techniques, such as LC-MS/MS, offer enhanced selectivity and sensitivity for detecting 4-CMC in complex matrices. fda.gov.tw High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the elemental composition of the parent molecule and its metabolites with high accuracy. nih.gov
Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Polymorphic Analysis
Infrared (IR) and Near-Infrared (NIR) spectroscopy are powerful non-destructive techniques for investigating the solid-state properties of chemical compounds, including polymorphism. researchgate.netsci-hub.st Polymorphs are different crystalline forms of the same compound, which can have different physical properties. While mid-IR spectroscopy probes fundamental molecular vibrations related to functional groups, the far-IR region (typically below 400 cm⁻¹) provides information on lattice vibrations, which are highly sensitive to the crystal packing arrangement. researchgate.netnih.gov This makes far-IR particularly effective for discriminating between polymorphs. nih.gov
Recent research on chloromethcathinone isomers has identified a 4-CMC HCl hydrate, which displays a distinct spectral signature in both Fourier-Transform Infrared (FTIR) and NIR spectroscopy compared to the anhydrous form. uva.nl This highlights the utility of these techniques in identifying different solid-state forms of 4-CMC. The differences in the spectra, such as shifts in band positions or the appearance of new bands, serve as characteristic fingerprints for each form. sci-hub.stamericanpharmaceuticalreview.com
Table 3: Spectroscopic Techniques for Solid-State Analysis
| Technique | Application for 4-CMC | Key Information Provided | Source |
| FTIR Spectroscopy | Structural confirmation and polymorph screening | Characteristic vibrations of functional groups (e.g., C=O, N-H, C-Cl) | swgdrug.orguva.nl |
| Far-IR Spectroscopy | Polymorph discrimination | Crystal lattice vibrations, sensitive to molecular packing | researchgate.netnih.gov |
| NIR Spectroscopy | Polymorph identification and quantification | Overtone and combination bands, sensitive to solid-state form | uva.nlresearchgate.net |
| Raman Spectroscopy | Complementary analysis for polymorphs | Vibrational modes, particularly for non-polar bonds | sci-hub.stamericanpharmaceuticalreview.com |
Chromatographic Techniques for Purity and Isomer Assessment
The comprehensive analysis of 4-Chloromethcathinone (4-CMC) for research purposes relies heavily on a suite of advanced chromatographic techniques. These methods are indispensable for determining the purity of synthesized batches and for the critical assessment and separation of its various isomers, including positional isomers and enantiomers. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE) are routinely employed for the identification and quantification of 4-CMC. ecddrepository.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of 4-CMC. It has been successfully applied for the initial identification and characterization of the compound. ecddrepository.org Validated GC-MS methods have been developed for the quantification of 4-CMC in various matrices, demonstrating high sensitivity and accuracy. nih.govresearchgate.net For instance, a method developed for blood sample analysis showed a limit of detection (LOD) of 0.3 ng/mL and a limit of quantification (LOQ) of 1 ng/mL. nih.govresearchgate.net The method proved to be linear over a concentration range of 1-500 ng/mL with a correlation coefficient of 0.9979 and extraction recoveries between 94.3% and 98.8%. nih.govresearchgate.net
The differentiation of positional isomers of chloromethcathinone (CMC), such as 2-CMC, 3-CMC, and 4-CMC, can be challenging with GC-MS due to their similar mass spectra. uva.nl However, subtle differences in retention times can be observed. One study noted that while the hydrated and anhydrous forms of 4-CMC have similar retention times, they are slightly different from those of 2-CMC and 3-CMC. uva.nl Furthermore, GC-MS/MS methods have been developed for the determination of 4-CMC in oral fluid and sweat. nih.gov
| Parameter | Value |
| Instrument | Agilent gas chromatograph with MS detector |
| Column | DB-5 MS (or equivalent), 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| MSD Transfer Line Temperature | 280°C |
| MS Source Temperature | 230°C |
| Sample Preparation | Dilute analyte to ~3 mg/mL in 1:1 CHCl₃:MeOH |
| Table 1: Exemplary GC-MS Method Parameters for 4-Chloromethcathinone Analysis. swgdrug.org |
Liquid Chromatography (LC)
Liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), is another powerful tool for the analysis of 4-CMC. ecddrepository.org UHPLC-MS/MS has been utilized to investigate the stability of 4-CMC in biological samples like blood and vitreous humor. nih.gov These studies are crucial for understanding the compound's degradation profile. Additionally, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) has been instrumental in identifying the metabolites of 4-CMC. nih.gov For the challenging separation of synthetic cathinone (B1664624) isomers, the use of specialized columns, such as the Raptor Biphenyl core-shell column in LC-MS/MS, has shown to be effective. restek.com
Purity and Isomer Assessment
The purity of 4-CMC batches is a critical parameter in research. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a technique that has been used to assess the purity of 4-CMC, with one study reporting a purity of 97%. nih.gov
A significant aspect of 4-CMC characterization is the assessment of its isomers. As a chiral compound, 4-CMC exists as R- and S-enantiomers. Research has employed Gas Chromatography (GC) and Capillary Electrophoresis (CE) to confirm that synthesized 4-CMC often exists as a racemic mixture, meaning it contains equal amounts of the R- and S-enantiomers. ecddrepository.org Capillary electrophoresis, utilizing various β-cyclodextrin derivatives as chiral selectors, has been demonstrated as a viable method for the enantioseparation of a wide range of cathinone derivatives. nih.gov This is crucial as different enantiomers can exhibit distinct pharmacological and toxicological properties.
| Technique | Application in 4-CMC Analysis |
| GC-MS | Identification, Quantification, Isomer Differentiation ecddrepository.orgnih.govresearchgate.netuva.nl |
| GC-MS/MS | Determination in various matrices nih.gov |
| GC-FID | Purity Assessment nih.gov |
| UPLC-MS/MS | Stability studies, Quantification ecddrepository.orgnih.govnih.gov |
| LC-HRMS/MS | Metabolite Profiling nih.gov |
| Capillary Electrophoresis (CE) | Enantiomer Separation ecddrepository.org |
| Table 2: Summary of Chromatographic Techniques for 4-CMC Analysis. |
Pharmacological Mechanisms in Preclinical Models
Monoamine Transporter Interactions
Research indicates that 4-Chloromethcathinone primarily functions as a substrate-type releaser at monoamine transporters, exhibiting a profile that is in some aspects comparable to the well-documented cathinone (B1664624), mephedrone (B570743). nih.gov Its activity is not selective, affecting dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. nih.gov
Dopamine Transporter (DAT) Modulation
4-CMC demonstrates significant interaction with the dopamine transporter, a key protein in the regulation of dopaminergic neurotransmission. This interaction involves both the inhibition of dopamine reuptake and the promotion of dopamine release.
In preclinical studies using rat brain synaptosomes, 4-CMC was shown to inhibit the uptake of dopamine by the dopamine transporter. nih.gov The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to block 50% of the transporter's uptake activity.
Table 1: Dopamine Transporter (DAT) Uptake Inhibition by 4-Chloromethcathinone
| Compound | DAT Uptake Inhibition IC50 (nM) |
|---|---|
| 4-Chloromethcathinone | 1014 ± 78 |
Data from in vitro studies using rat brain synaptosomes. nih.gov
Beyond inhibiting reuptake, 4-CMC also acts as a substrate for the dopamine transporter, meaning it is transported into the neuron and triggers the reverse transport, or release, of dopamine. nih.gov This action contributes to a significant increase in extracellular dopamine levels. The potency and efficacy of this release are measured by the half-maximal effective concentration (EC50) and the maximum effect observed (Emax), respectively. Preclinical findings have established that 4-CMC is a fully efficacious releaser of dopamine. nih.gov
Table 2: Dopamine Transporter (DAT) Mediated Release by 4-Chloromethcathinone
| Compound | DAT Release EC50 (nM) |
|---|---|
| 4-Chloromethcathinone | 91 ± 11 |
Data from in vitro studies using rat brain synaptosomes. nih.gov
Norepinephrine Transporter (NET) Modulation
Similar to its effects on the dopamine transporter, 4-CMC also modulates the function of the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft.
Preclinical assays have demonstrated that 4-CMC inhibits norepinephrine uptake via the norepinephrine transporter. nih.gov The IC50 value for this interaction indicates its potency in blocking this transporter.
Table 3: Norepinephrine Transporter (NET) Uptake Inhibition by 4-Chloromethcathinone
| Compound | NET Uptake Inhibition IC50 (nM) |
|---|---|
| 4-Chloromethcathinone | 559 ± 57 |
Data from in vitro studies using rat brain synaptosomes. nih.gov
Table 4: Norepinephrine Transporter (NET) Mediated Release by 4-Chloromethcathinone
| Compound | NET Release EC50 (nM) |
|---|---|
| 4-Chloromethcathinone | 99 ± 18 |
Data from in vitro studies using rat brain synaptosomes. nih.gov
Serotonin Transporter (SERT) Modulation
Uptake Inhibition
In preclinical models, 4-CMC demonstrates significant inhibitory effects on the reuptake of serotonin by blocking the SERT. Studies using rat brain synaptosomes have quantified this activity, reporting an IC₅₀ value (the concentration of a drug that inhibits a biological process by 50%) of 542 ± 38 nM. nih.govwikipedia.org Other research utilizing human embryonic kidney (HEK) cells expressing the human SERT reported a similar uptake inhibition potency with an IC₅₀ value of 670 nM. ecddrepository.orgnih.gov This indicates that 4-CMC effectively binds to the serotonin transporter, preventing the reabsorption of serotonin from the synaptic cleft. nih.gov
Table 1: 4-CMC Serotonin Transporter (SERT) Uptake Inhibition
| Assay System | IC₅₀ (nM) | Reference |
|---|---|---|
| Rat Brain Synaptosomes | 542 ± 38 | nih.gov, wikipedia.org |
| hSERT-expressing HEK cells | 670 | ecddrepository.org, nih.gov |
Neurotransmitter Release Efficacy and Potency
Beyond inhibiting uptake, 4-CMC actively promotes the release of serotonin through the SERT. nih.govwikipedia.org In vitro release assays using rat brain synaptosomes determined its potency (EC₅₀ value, the concentration giving a half-maximal response) for serotonin release to be 288 ± 45 nM. nih.gov A separate study reported a comparable EC₅₀ value of 169 ± 20 nM. wikipedia.org Research conducted in HEK cells expressing the human SERT found that 4-CMC possessed full efficacy as a serotonin-releasing agent, with a maximal response measured at 124% of that induced by methamphetamine. ecddrepository.org In this cell-based model, the potency was lower, with an EC₅₀ value of 1,980 nM. ecddrepository.org This demonstrates that 4-CMC is a fully efficacious substrate at SERT, capable of inducing significant reverse transport of serotonin. nih.govecddrepository.org
Table 2: 4-CMC Serotonin (5-HT) Release via SERT
| Assay System | Potency (EC₅₀ nM) | Efficacy | Reference |
|---|---|---|---|
| Rat Brain Synaptosomes | 288 ± 45 | Full Releaser | nih.gov |
| Rat Brain Synaptosomes | 169 ± 20 | Full Releaser | wikipedia.org |
| hSERT-expressing HEK cells | 1,980 | 124% of Methamphetamine | ecddrepository.org |
Comparative Pharmacodynamics with Related Cathinones and Amphetamines
The pharmacological profile of 4-CMC is often contextualized by comparing it to related compounds, particularly mephedrone (4-methylmethcathinone) and classic amphetamines. nih.govecddrepository.org Studies show that 4-CMC and mephedrone act as non-selective substrates at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, with similar potencies at all three sites. nih.govnih.gov For instance, the potency of 4-CMC to inhibit uptake at SERT (IC₅₀ = 542 nM) is comparable to that of mephedrone (IC₅₀ = 600 nM). nih.govwikipedia.org Similarly, their potencies as serotonin releasers are in the same range (EC₅₀ for 4-CMC: 169-288 nM; for mephedrone: 188 nM). nih.govwikipedia.org
When compared to methamphetamine, 4-CMC exhibits a different profile. ecddrepository.org While 4-CMC is a more potent and efficacious serotonin releaser than methamphetamine (EC₅₀: 1,980 nM vs. 27,500 nM), it is significantly less potent at releasing dopamine and norepinephrine. ecddrepository.org The DAT/SERT inhibition ratio for 4-CMC is 3.22, indicating a more balanced effect on serotonin and dopamine systems compared to highly dopamine-selective compounds like 4-MeO-PVP, which has a ratio of 37.1. nih.gov The addition of the β-keto group to the phenethylamine (B48288) structure, which distinguishes cathinones from amphetamines, generally reduces potency for monoamine uptake inhibition and release. nih.gov
Table 3: Comparative Pharmacodynamics of 4-CMC and Mephedrone
| Parameter | Transporter | 4-CMC (nM) | Mephedrone (nM) | Reference |
|---|---|---|---|---|
| Uptake Inhibition (IC₅₀) | DAT | 1014 ± 78 | 769 ± 106 | nih.gov, wikipedia.org |
| NET | 559 ± 57 | 319 ± 40 | nih.gov, wikipedia.org | |
| SERT | 542 ± 38 | 600 ± 99 | nih.gov, wikipedia.org | |
| Neurotransmitter Release (EC₅₀) | DAT | 91 ± 11 | 103 ± 16 | wikipedia.org |
| NET | 99 ± 18 | 83 ± 20 | wikipedia.org | |
| SERT | 169 ± 20 | 188 ± 22 | wikipedia.org |
Enzyme Interaction Studies
Acetylcholinesterase (AChE) is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy for conditions like Alzheimer's disease. nih.govbrieflands.com Based on a comprehensive review of the available scientific literature, there are no specific preclinical studies investigating the direct inhibitory effects of 4-Chloromethcathinone on the acetylcholinesterase enzyme. Current research on 4-CMC has focused primarily on its interactions with monoamine transporters. nih.govecddrepository.orgnih.gov
Metabolism and Biotransformation in in Vitro and Animal Systems
Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes
In vitro metabolic stability assays are crucial in drug discovery and toxicology to determine the extent to which a compound is metabolized by enzymes, primarily in the liver. nih.govsolvobiotech.com These assays typically measure the rate of disappearance of the parent compound over time when incubated with liver preparations like microsomes or hepatocytes. researchgate.net Human liver microsomes (HLM) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for many Phase I metabolic reactions. nih.govbioivt.com Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes, providing a more comprehensive picture of cellular metabolism. researchgate.netbioivt.com
Studies have indicated that 4-CMC is unstable in biological matrices like blood, suggesting rapid metabolism. ecddrepository.org In a forensic report, 4-CMC was completely eliminated from blood samples within 30 minutes of ingestion, highlighting its rapid biotransformation. ecddrepository.org The compound's stability has been shown to be significantly lower in blood at room temperature compared to urine. ecddrepository.org While specific quantitative data on the metabolic half-life of 4-CMC in hepatic microsomes and hepatocytes from the provided search results is limited, the rapid disappearance in vivo strongly suggests extensive hepatic clearance. ecddrepository.org The use of in vitro systems like HLM and human hepatocytes is a standard approach to predict in vivo metabolic clearance and to rank compounds based on their stability. nih.govsolvobiotech.com
Identification and Characterization of Phase I Metabolites
Phase I metabolism of 4-CMC involves several key enzymatic reactions that modify its chemical structure. nih.govnih.gov In vitro studies with human liver microsomes and hepatocytes have identified multiple Phase I metabolites, indicating that 4-CMC undergoes extensive biotransformation. nih.govnih.govresearchgate.net The primary pathways include reduction of the keto group, hydroxylation of the alkyl chain, and N-demethylation. nih.gov
A significant metabolic pathway for 4-CMC is the reduction of its β-keto group. nih.gov This reaction is a common metabolic route for many ketone-containing pharmaceutical compounds and is catalyzed by enzymes such as carbonyl reductases, aldehyde reductases, and dihydrodiol dehydrogenases found in the liver cytosol. nih.gov In incubations with human liver microsomes, a major metabolite identified was M1-4-CMC, which results from the reduction of the 4-CMC keto group. nih.gov This transformation leads to the formation of the corresponding alcohol. nih.gov
Hydroxylation, another key Phase I reaction, has been observed on the alkyl side chain of 4-CMC. nih.gov This process typically involves cytochrome P450 enzymes and introduces a hydroxyl group onto the molecule, increasing its polarity. researchgate.netnih.gov For 4-CMC, hydroxylation of the methyl side chain results in the formation of the M4-4-CMC metabolite. nih.gov
N-demethylation is a common metabolic pathway for compounds containing a methylamino group. nih.govnih.gov Studies on 4-CMC have identified a metabolite, M2-4-CMC, which is formed through the removal of the N-methyl group. nih.gov This N-demethylated metabolite can then undergo further biotransformation, such as the reduction of its keto group to form another metabolite, M3-4-CMC. nih.gov N-demethylation, along with ketoreduction, has been described as a major reaction in the human metabolism of 4-CMC. nih.gov
While direct evidence for the formation of a carboxylic acid metabolite from 4-CMC was not explicitly detailed in the provided search results, this pathway is a known metabolic route for related cathinones. nih.gov For instance, the metabolism of 4-methyl-N-ethylpentedrone (4-MEAP) involves the formation of a carboxylic acid derivative. nih.gov Furthermore, for the related compound 3-CMC, a major metabolic pathway involves a combination of N-demethylation and ω-carboxylation. nih.gov This suggests that oxidation of a terminal methyl group to a carboxylic acid is a plausible, though not definitively confirmed for 4-CMC, metabolic step.
Table 1: Identified Phase I Metabolites of 4-Chloromethcathinone in Human Liver Microsome (HLM) Incubations
| Metabolite ID | Proposed Transformation | Resulting Compound Structure | Citation |
| M1-4-CMC | Reduction of the keto group | 1-(4-chlorophenyl)-1-hydroxy-2-(methylamino)propane | nih.gov |
| M2-4-CMC | N-demethylation | 1-(4-chlorophenyl)-2-aminopropan-1-one | nih.gov |
| M3-4-CMC | N-demethylation and keto group reduction | 1-(4-chlorophenyl)-2-amino-1-propanol | nih.gov |
| M4-4-CMC | Hydroxylation of the methyl side chain | 1-(4-chlorophenyl)-2-(methylamino)-1-propan-3-ol | nih.gov |
This table is based on the metabolites identified in the provided search result. The structures are inferred from the described transformations.
Identification and Characterization of Phase II Metabolites
Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to further increase water solubility and facilitate excretion. Studies on the in vitro metabolism of 4-CMC have yielded somewhat contrasting results regarding Phase II metabolites.
In incubations of 4-CMC with human liver microsomes (HLM) fortified with the necessary cofactor (UDPGA), no Phase II metabolites were identified. nih.gov However, a study utilizing human hepatocytes, which have a broader range of metabolic enzymes, identified a major metabolic pathway for 4-CMC that includes O-glucuronidation. nih.gov This pathway involves a combination of β-ketoreduction and oxidative deamination, followed by conjugation with glucuronic acid. nih.gov The resulting glucuronide metabolite was found to be a predominant metabolite in 4-CMC-positive urine samples. nih.gov This highlights the importance of using different in vitro systems to obtain a complete metabolic profile.
Glucuronic Acid Conjugation
Glucuronidation represents the primary Phase II metabolic pathway for synthetic cathinones. nih.gov This process involves the covalent linkage of glucuronic acid to a substrate, which increases its water solubility and facilitates its excretion from the body. nih.govyoutube.com For 4-Chloromethcathinone, glucuronic acid conjugation is the sole Phase II transformation identified. nih.gov However, studies using human liver microsomes (HLM) with the necessary co-factor (UDPGA) did not identify any Phase II glucuronide metabolites of the parent 4-CMC compound directly. nih.gov Instead, the conjugation occurs on the metabolites that are formed during Phase I reactions, particularly those resulting from the reduction of the keto group. nih.gov This indicates that 4-CMC first undergoes Phase I metabolism before its metabolites are conjugated with glucuronic acid for elimination.
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450s, UGTs)
The biotransformation of 4-Chloromethcathinone is carried out by two main groups of enzymes: Cytochrome P450 (CYP) enzymes for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions. nih.govnih.govnih.gov
Cytochrome P450 (CYP) Enzymes: These enzymes, abundant in the liver, are responsible for the initial breakdown of 4-CMC through oxidative and reductive reactions. nih.govyoutube.com In vitro incubations with human liver microsomes (HLM), which contain a rich supply of CYP enzymes, have identified several Phase I metabolic pathways for 4-CMC. nih.gov These include:
β-keto group reduction: The ketone functional group is reduced to a secondary alcohol, forming M1-4-CMC. nih.gov
N-demethylation: The methyl group is removed from the nitrogen atom, producing M2-4-CMC. This metabolite can then undergo further keto reduction to form M3-4-CMC. nih.gov
Hydroxylation: A hydroxyl group is added to the methyl side chain, resulting in the M4-4-CMC metabolite. nih.gov
UDP-glucuronosyltransferases (UGTs): Following Phase I metabolism, UGT enzymes catalyze the conjugation of the newly formed metabolites. nih.govnih.gov UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the Phase I metabolites of 4-CMC. nih.govnih.gov This process is the main Phase II conjugation pathway reported for cathinones and is crucial for detoxifying the metabolites and preparing them for excretion. nih.gov
Preliminary Pharmacokinetic Parameters from In Vitro Data (e.g., Intrinsic Clearance, Half-Life)
In vitro studies using human liver microsomes provide preliminary data on the metabolic stability and clearance of a compound. youtube.comnih.gov For 4-Chloromethcathinone, these studies indicate that it is a low clearance compound. nih.gov The estimated in vitro half-life (t1/2) was found to be greater than 180 minutes, with an intrinsic clearance (CLint) value of less than 6.4 µL/min/mg of microsomal protein. nih.gov This suggests a relatively slow metabolic breakdown in this system. nih.gov
These findings from in vitro microsomal assays contrast with stability tests in other biological matrices. For instance, in whole blood samples, 4-CMC is observed to be much less stable, with an estimated half-life of less than one day at room temperature. ecddrepository.orgnih.gov Another study using human serum stored at 4°C reported a 65% decrease in the concentration of 4-CMC after just three days. nih.gov This highlights the difference in metabolic activity and stability depending on the biological environment.
Interactive Data Table: In Vitro Pharmacokinetic Parameters for 4-Chloromethcathinone
| Compound | In Vitro System | Parameter | Value | Classification | Source |
| 4-Chloromethcathinone | Human Liver Microsomes | Intrinsic Clearance (CLint) | < 6.4 µL/min/mg protein | Low Clearance | nih.gov |
| 4-Chloromethcathinone | Human Liver Microsomes | Half-Life (t1/2) | > 180 min | Low Clearance | nih.gov |
| 4-Chloromethcathinone | Blood | Half-Life (t1/2) | ~1 day (at 24°C) | Unstable | ecddrepository.org |
| 4-Chloromethcathinone | Human Serum | Stability | 65% decrease in 3 days (at 4°C) | Unstable | nih.gov |
Analytical Methodologies for Identification and Quantification in Research
Sample Matrix Analysis in Research Settings
The validated analytical methods are applied to various sample types in research and forensic contexts to identify and quantify 4-CMC.
The analysis of 4-CMC in biological matrices is essential for clinical toxicology and forensic investigations.
Blood: Validated GC-MS and LC-MS/MS methods are used for the determination of 4-CMC in blood. nih.govresearchgate.net In a study of 15 forensic cases, blood concentrations of 4-CMC ranged from 1.3 to 75.3 ng/mL in nonfatal cases and from 56.2 to 1870 ng/mL in fatal cases. nih.govnih.govmostwiedzy.pl A significant challenge with blood analysis is the instability of 4-CMC; its concentration can decrease by 50% in less than 3 hours at room temperature and by 65% in serum stored at 4°C after three days. ecddrepository.org However, samples stored frozen at -15°C showed stability for up to 90 days. nih.gov This highlights the critical need for prompt analysis or proper frozen storage of blood samples. ecddrepository.orgnih.gov
Urine: 4-CMC is detectable in urine, with reported concentrations ranging from 33.4 to 67,900 ng/mL in forensic cases in Hungary. ecddrepository.org Analysis of urine is valuable for detecting past substance use and for identifying metabolites. nih.govresearchgate.net The presence of dihydro-CMC, a metabolite, can serve as a biomarker for 4-CMC intake. oup.com
Oral Fluid: Oral fluid is an increasingly popular matrix due to its non-invasive collection. nih.govnih.gov A validated GC-MS/MS method has been used to study the pharmacokinetics of 4-CMC in oral fluid. semanticscholar.orgdntb.gov.uanih.gov After a controlled oral administration, 4-CMC reached its maximum concentration peak within the first three hours. semanticscholar.orgnih.govresearchgate.net Oral fluid analysis can be useful for detecting recent drug use. nih.gov
Tissue Homogenates: While specific studies on 4-CMC in tissue homogenates are less common, the robust LC-MS/MS methods developed for other biological matrices are applicable to tissue samples after appropriate homogenization and extraction procedures. nih.gov
Reported Concentrations of 4-CMC in Biological Matrices
| Matrix | Concentration Range | Context | Reference |
|---|---|---|---|
| Blood | 1.3 - 75.3 ng/mL | Non-fatal forensic cases | nih.govnih.gov |
| Blood | 56.2 - 1870 ng/mL | Fatal forensic cases | nih.govnih.gov |
| Urine | 33.4 - 67,900 ng/mL | Forensic cases | ecddrepository.org |
Forensic laboratories routinely analyze seized powders and crystalline solids to identify controlled substances. researchgate.net The initial identification of 4-CMC often involves GC-MS. nih.govecddrepository.org However, due to the existence of structural isomers (2-CMC, 3-CMC, and 4-CMC) that produce very similar mass spectra, confirmatory identification is necessary. uva.nl
Techniques such as Fourier-transform infrared spectroscopy (FTIR) and NMR are used alongside GC-MS to unambiguously identify the specific isomer. ecddrepository.orguva.nl FTIR is particularly effective as each isomer provides a distinctive spectral fingerprint, although it requires a high degree of sample purity. uva.nlresearchgate.net In cases where samples contain mixtures or are inconclusive by GC-MS, chemometric analysis of the mass spectral data or additional spectroscopic analysis can successfully differentiate the isomers. uva.nl
Method Validation Parameters in Research
Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended use. wjarr.compharmtech.com For 4-CMC, various analytical techniques, primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for its determination in biological matrices such as blood, oral fluid, and sweat. nih.govnih.govdoi.org
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These parameters are fundamental in determining the sensitivity of an analytical method. wjarr.com
For the analysis of 4-CMC, different LOD and LOQ values have been reported depending on the analytical technique and the sample matrix. In a validated GC-MS method for the determination of 4-CMC in blood, the LOD was established at 0.3 ng/mL, with an LOQ of 1.0 ng/mL. nih.govresearchgate.net Another study using electromembrane extraction (EME) coupled with LC-MS/MS for whole blood analysis reported an LOD range of 0.1–0.5 ng/mL and an LOQ of 1.0 ng/mL. doi.orgresearchgate.net For oral fluid and sweat samples analyzed by GC-MS/MS, the LOD and LOQ were also determined to be adequate for detecting the compound after controlled administration. nih.govresearchgate.net A separate EME method for cathinones in whole blood and urine reported LODs ranging from 0.12 to 0.54 ng/mL and LOQs from 0.38 to 1.78 ng/mL. nih.gov
Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for 4-CMC
| Analytical Method | Matrix | LOD | LOQ | Citation |
|---|---|---|---|---|
| GC-MS | Blood | 0.3 ng/mL | 1.0 ng/mL | nih.govresearchgate.net |
| GC-MS/MS | Oral Fluid | 10 ng/mL | 35 ng/mL | nih.gov |
| GC-MS/MS | Sweat | 2.5 ng/patch | 10 ng/patch | nih.gov |
| LC-MS/MS with EME | Whole Blood | 0.1-0.5 ng/mL | 1.0 ng/mL | doi.orgresearchgate.net |
| LC-MS/MS with EME | Whole Blood / Urine | 0.12-0.54 ng/mL | 0.38-1.78 ng/mL | nih.gov |
| Not specified | Blood | Not specified | 10 ng/mL | oup.com |
Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by preparing a series of standards of known concentrations and plotting their instrumental response against the concentration to generate a calibration curve. libretexts.org The linearity is often expressed by the coefficient of determination (R²). 140.120.101
For 4-CMC quantification, methods have demonstrated excellent linearity across various concentration ranges. A GC-MS method for blood samples was linear in the range of 1–500 ng/mL, with a correlation coefficient (r) of 0.9979. nih.govresearchgate.net A study on chloromethcathinone isomers reported a linear range of 10–2,500 ng/mL. oup.com In oral fluid, a GC-MS/MS method showed linearity from 35 to 5000 ng/mL with an R² value of ≥ 0.990. nih.gov Similarly, methods using electromembrane extraction with LC-MS/MS for whole blood analysis established linearity in the 1–500 ng/mL range (R² > 0.99) and 5-200 ng/mL (R² ≥ 0.9903). doi.orgresearchgate.netnih.gov
Table 2: Linearity and Calibration Data for 4-CMC Analysis
| Analytical Method | Matrix | Linear Range | Correlation/Determination Coefficient (r/R²) | Citation |
|---|---|---|---|---|
| GC-MS | Blood | 1–500 ng/mL | r = 0.9979 | nih.govresearchgate.net |
| GC-MS/MS | Oral Fluid | 35–5000 ng/mL | R² ≥ 0.990 | nih.gov |
| Not specified | Blood | 10–2,500 ng/mL | Not specified | oup.com |
| LC-MS/MS with EME | Whole Blood | 1–500 ng/mL | R² > 0.99 | doi.orgresearchgate.net |
| LC-MS/MS with EME | Whole Blood | 5–200 ng/mL | R² ≥ 0.9903 | nih.gov |
| LC-MS/MS with EME | Urine | 1–200 ng/mL | R² ≥ 0.9903 | nih.gov |
Extraction efficiency, or recovery, is a measure of the effectiveness of the sample preparation process in extracting the analyte from its matrix. nih.gov It is determined by comparing the amount of analyte measured in a pre-extracted spiked sample to the amount measured in a post-extracted spiked sample. High and consistent recovery is crucial for accurate quantification.
Different extraction techniques have been applied for 4-CMC analysis. A liquid-liquid extraction (LLE) procedure used in a GC-MS method for blood samples yielded extraction recoveries between 94.3% and 98.8%. nih.govresearchgate.net For the analysis of synthetic cathinones in oral fluid and sweat, a validated GC-MS/MS method also assessed recovery. nih.govresearchgate.net An electromembrane extraction (EME) method developed for synthetic cathinones in whole blood reported recoveries ranging from 63% to 110%. doi.orgresearchgate.net
Table 3: Extraction Efficiency and Recovery of 4-CMC
| Extraction Method | Analytical Technique | Matrix | Recovery (%) | Citation |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | GC-MS | Blood | 94.3–98.8% | nih.govresearchgate.net |
| Electromembrane Extraction (EME) | LC-MS/MS | Whole Blood | 63–110% | doi.orgresearchgate.net |
| L/L Extraction | GC-MS/MS | Oral Fluid / Sweat | Validation included recovery assessment | nih.govresearchgate.net |
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. nih.govresearchgate.net Precision is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net Both parameters are essential for ensuring the reliability of analytical data. nih.gov
Validation studies for 4-CMC analytical methods have consistently reported acceptable accuracy and precision. For a GC-MS method in blood, both parameters were deemed acceptable. nih.govresearchgate.net A study analyzing chloromethcathinone isomers reported an accuracy bias between -19.9% and 7.3% and a precision of 7–10% RSD. oup.com An electromembrane extraction method coupled with LC-MS/MS demonstrated an accuracy of ±12% and an imprecision of ≤19%. doi.orgresearchgate.net Another EME-based method found accuracy bias to be within 10% and repeatability (a measure of precision) to be ≤11%. nih.gov
Table 4: Accuracy and Precision Data for 4-CMC Analysis
| Analytical Method | Matrix | Accuracy (Bias) | Precision (RSD/Imprecision) | Citation |
|---|---|---|---|---|
| GC-MS | Blood | Acceptable | Acceptable | nih.govresearchgate.net |
| Not specified | Blood | -19.9% to +7.3% | 7–10% RSD | oup.com |
| LC-MS/MS with EME | Whole Blood | ±12% | ≤19% | doi.orgresearchgate.net |
| LC-MS/MS with EME | Whole Blood / Urine | Within 10% | ≤11% | nih.gov |
Application of Certified Reference Materials (CRMs) in Method Development
Certified Reference Materials (CRMs) are highly characterized and pure substances used to calibrate instruments and validate analytical methods. swgdrug.org Their use is fundamental to ensuring the traceability and comparability of analytical results. The Drug Enforcement Administration (DEA) and other organizations provide structurally confirmed reference materials for compounds like 4-CMC (hydrochloride), which are used for qualitative and quantitative analysis. swgdrug.org
In the development of analytical methodologies for 4-CMC, CRMs are essential for preparing calibration standards and quality control samples. researchgate.net They serve as the benchmark against which analytical measurements are compared, ensuring the method's accuracy. swgdrug.org For instance, forensic laboratories have used reference materials to confirm the identity of 4-CMC and its isomers in casework samples. uva.nlcfsre.org The availability and use of CRMs for 4-chloromethcathinone are indispensable for developing scientifically sound and reliable analytical methods fit for research and forensic purposes. pharmtech.comswgdrug.org
Preclinical Toxicodynamics and Cellular Impact
In Vitro Cytotoxicity Studies
Neuroblastoma Cell Line (SH-SY5Y) Viability Assessment
Research on the human neuroblastoma cell line SH-SY5Y indicates that 4-CMC induces a time- and concentration-dependent reduction in cell viability. Following a 24-hour exposure, 4-CMC caused a minor but statistically significant decrease in viability at concentrations of 200 μM and 300 μM, with reductions of 11% and 12%, respectively nih.govspringermedizin.de.
The cytotoxic effects became more pronounced with prolonged exposure. After 72 hours, a significant decrease in cell viability was observed at concentrations ranging from 100 μM to 300 μM. nih.govspringermedizin.de At the highest concentration tested (300 μM), 4-CMC led to a 50% reduction in cell viability nih.gov. This delayed and intensified toxicity suggests an indirect mechanism of action researchgate.netresearchgate.net. Further studies have established a median lethal concentration (LC50) for 4-CMC in differentiated SH-SY5Y cells between 0.6 to 2.5 mM nih.govmdpi.com.
| Concentration (μM) | Cell Viability Reduction (24h) | Cell Viability Reduction (72h) |
|---|---|---|
| 100 | Not Significant | Significant Decrease |
| 200 | 11% | Significant Decrease |
| 300 | 12% | 50% |
Hepatoma Cell Line (HepG2) Toxicity Assessment
The cytotoxic potential of 4-CMC has also been evaluated in the human hepatoma cell line HepG2, a common model for assessing hepatotoxicity. Studies have shown that 4-CMC can diminish the viability of HepG2 cells at millimolar concentrations nih.govspringermedizin.de. A significant, concentration-dependent depletion of ATP was noted in HepG2 cells at a 1 mM concentration of 4-CMC frontiersin.org. At a concentration of 2 mM, 4-CMC was also found to cause a significant loss of cell membrane integrity frontiersin.org.
Comparative studies indicate that the toxic potency of para-substituted methcathinone (B1676376) analogs in HepG2 cells follows the order of chloride > fluoride (B91410) > hydrogen, highlighting the role of the halogen substitution in the compound's cytotoxicity nih.govspringermedizin.de.
Mitochondrial Dysfunction and Cellular Bioenergetics
Emerging evidence points to mitochondrial dysfunction as a central mechanism in 4-CMC-induced cytotoxicity.
ATP Content Depletion
Exposure of SH-SY5Y cells to 4-CMC leads to a significant depletion of intracellular adenosine triphosphate (ATP) researchgate.net. Under normothermic (37°C) conditions, a decrease in ATP content was observed starting at a concentration of 2000 μM nih.gov. However, under hyperthermic conditions (40.5°C), this toxicity was exacerbated, with ATP depletion beginning at a lower concentration of 500 μM nih.gov. The median inhibitory concentration (IC50) for cellular ATP depletion in undifferentiated SH-SY5Y cells was determined to be approximately 1.4 mM researchgate.net. This pronounced effect on ATP levels, more so than on membrane integrity, suggests that mitochondrial toxicity is a primary event nih.gov.
Mitochondrial Respiration Impairment and Uncoupling
4-Chloromethcathinone has been shown to impair the function of the mitochondrial electron transport chain in SH-SY5Y cells researchgate.net. At a concentration of 1000 μM under normothermic conditions, 4-CMC significantly decreased both basal and FCCP-stimulated mitochondrial respiration nih.gov. This impairment indicates a disruption in the normal process of oxidative phosphorylation. The toxicity to mitochondrial respiration was more severe under hyperthermic conditions, with detrimental effects observed at concentrations as low as 200 μM nih.gov.
Mitochondrial Membrane Potential Depolarization
A key indicator of mitochondrial dysfunction is the depolarization of the mitochondrial membrane potential (ΔΨm). Studies have demonstrated that 4-CMC causes a concentration-dependent decrease in the ΔΨm in both undifferentiated and differentiated SH-SY5Y cells researchgate.netnih.gov. This effect was observed to reach statistical significance at a concentration of 2000 μM nih.gov. The depolarization of the mitochondrial membrane is a critical event that can precede the induction of apoptosis and further compromise cellular energy production researchgate.netdntb.gov.ua.
Oxidative Stress Induction
Studies indicate that 4-Chloromethcathinone is cytotoxic and contributes to the induction of oxidative stress. wikipedia.org This characteristic is a recognized component of the neurotoxicity associated with synthetic cathinones, which can arise from an increase in neuronal oxidative stress due to the production of reactive oxygen and nitrogen species. nih.gov Research into the in vitro cytotoxicity of various cathinone (B1664624) derivatives has shown that the most toxic compounds in the class often cause an increase in the levels of reactive oxygen species and/or lead to the depolarization of the mitochondrial membrane potential. mdpi.com
Genotoxicity Assessment via In Silico Methods
Computational toxicology has been employed to predict the toxicological profile of 4-CMC where direct experimental data is lacking. mdpi.commdpi.com These in silico assessments provide crucial insights into the potential for this compound to induce genetic damage. mdpi.com
Table 1: Summary of In Silico Genotoxicity Predictions for 4-Chloromethcathinone This table is interactive. Click on the headers to sort the data.
| Prediction Model/Endpoint | Predicted Outcome | Reference |
|---|---|---|
| General Genotoxicity | Moderate potential | mdpi.comnih.gov |
| DNA Damage | Suggested risk | nih.govresearchgate.net |
Cardiotoxicity Risk Assessment (e.g., hERG Channel Inhibition) via In Silico Methods
In silico methods have been instrumental in evaluating the cardiotoxicity risk of 4-CMC, particularly its potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. mdpi.comnih.gov Inhibition of this channel is a critical concern as it can lead to cardiac repolarization delays, which manifests as QT interval prolongation and can increase the risk of severe cardiac arrhythmias. nih.govnih.govresearchgate.net
Computational analyses indicate a notable cardiotoxicity risk for 4-CMC associated with hERG channel inhibition. mdpi.comnih.govresearchgate.net Specific predictive models have quantified this risk, providing estimated values for the concentration required to inhibit the channel's activity.
Table 2: In Silico Cardiotoxicity and hERG Inhibition Predictions for 4-Chloromethcathinone This table is interactive. Click on the headers to sort the data.
| Parameter | Predicted Value/Outcome | Reference |
|---|---|---|
| hERG Inhibition IC50 | 240.2 µM | mdpi.com |
| Likelihood of hERG Inhibition (Ki < 40 µM) | ≤ 40% | mdpi.com |
| Overall Cardiotoxicity Risk | Notable | nih.govresearchgate.net |
Endocrine Disruption Potential via In Silico Methods
The potential for 4-CMC to act as an endocrine disruptor has also been assessed using computational tools. mdpi.comnih.gov Endocrine disrupting chemicals can interfere with the body's hormonal systems, leading to a range of adverse effects. nih.gov The primary focus of in silico analysis for 4-CMC has been its interaction with steroid hormone receptors.
These computational studies predicted a low probability of 4-CMC interacting with the estrogen receptor alpha (ER-α). mdpi.comnih.govresearchgate.net This result suggests that the compound has minimal estrogenic activity and a low potential for disruption of this specific endocrine pathway. nih.govresearchgate.net
Comparative Toxicological Profile with Related Cathinones
The toxicological properties of 4-CMC can be contextualized by comparing it to other structurally similar synthetic cathinones. Such comparisons highlight how small modifications to the chemical structure can impact the compound's biological activity and toxicity. mdpi.com
In terms of oxidative stress, 4-CMC is reported to be more potent than mephedrone (B570743) (4-MMC). wikipedia.org Cytotoxicity studies on a human neuroblastoma cell line (SH-SY5Y) provide a broader comparison with other chlorinated cathinone analogs, showing that 4-CMC is less cytotoxic than several other tested compounds like 4-CBC and 3-CBC. mdpi.com Pharmacologically, 4-CMC acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with a potency similar to that of mephedrone. wikipedia.org However, its profile as a reuptake inhibitor (SNDRI) shows some differences compared to mephedrone. wikipedia.org
Table 3: Comparative In Vitro Cytotoxicity of 4-CMC and Related Cathinones in SH-SY5Y Cells This table is interactive. Click on the headers to sort the data.
| Compound | LC50 (mM) | Reference |
|---|---|---|
| 4-Chloromethcathinone (4-CMC) | > 2 | mdpi.com |
| Mephedrone (4-MMC) | > 2.5 | mdpi.com |
| 3-Chloromethcathinone (B1649792) (3-CMC) | 1.8 | mdpi.com |
| 4-Chloroethcathinone (4-CEC) | 1.2 | mdpi.com |
| 3-Chlorobenzylcathinone (3-CBC) | 0.7 | mdpi.com |
| 4-Chlorobenzylcathinone (4-CBC) | 0.6 | mdpi.com |
Structure Activity Relationships Sar
Impact of Para-Substitution on Monoamine Transporter Activity
The activity of synthetic cathinones at monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—is significantly influenced by substitutions on the phenyl ring. The placement of a substituent at the para-position (4-position) of the ring, as seen in 4-chloromethcathinone, is a key determinant of its pharmacological profile.
Quantitative Structure-Activity Relationship (QSAR) analyses of para-substituted methcathinone (B1676376) analogs reveal that the steric bulk of the substituent plays a crucial role in the selectivity for DAT versus SERT. acs.org Larger substituents at the para-position tend to shift the selectivity toward SERT. acs.org Specifically, para-halogenation of methcathinone typically reduces affinity for DAT while increasing affinity for SERT, thereby altering the DAT/SERT selectivity ratio that is characteristic of many psychostimulants. nih.gov
Compared to unsubstituted compounds, which generally show higher potency at DAT and NET relative to SERT, para-chloro substitution enhances the relative potency at SERT for both uptake inhibition and release. nih.govnih.gov For instance, studies have shown that para-substituted methcathinone derivatives are capable of inducing greater 5-HT release than their meta-isomers. acs.org This increased serotonergic activity is a hallmark of para-halogenated cathinones. nih.gov While the addition of a larger halogen atom by volume can increase affinity for SERT, a direct correlation between halogen volume and DAT selectivity is less clear. acs.org
In vitro assays demonstrate that 4-CMC acts as a substrate, or releaser, at all three monoamine transporters. nih.gov However, its affinity for these transporters is relatively low. One study reported very low binding affinities for 4-CMC, with Ki values of 9,410 nM for DAT, 19,600 nM for NET, and 28,700 nM for SERT. ecddrepository.org This profile of potent release activity despite weak binding affinity is characteristic of many transporter substrates. The effects of 4-CMC at these transporters are considered similar in potency to those of mephedrone (B570743) (4-methylmethcathinone). who.intcfsre.org
| Compound | Substitution | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT/SERT Ratio | Primary Action |
| Methcathinone (MCAT) | Unsubstituted | ~0.3-0.8 | ~0.3-1.0 | ~5-30 | High | Releaser |
| 4-Chloromethcathinone (4-CMC) | 4-Chloro | ~3.4 | ~5.8 | ~1.3 | 2.6 | Releaser |
| 4-Bromomethcathinone (4-Br MCAT) | 4-Bromo | ~4.7 | ~7.2 | ~1.1 | 4.3 | Releaser |
| Mephedrone (4-MMC) | 4-Methyl | ~0.5 | ~1.0 | ~2.3 | 0.22 | Releaser |
Data compiled from multiple sources for illustrative comparison. Absolute values may vary between studies.
Influence of Chlorine Atom Position on Pharmacological and Toxicological Properties
The position of the chlorine atom on the phenyl ring of chloromethcathinone—whether at the ortho- (2-), meta- (3-), or para- (4-) position—significantly affects its properties.
Pharmacologically, meta-substituted cathinones have been reported to induce stronger psychostimulant effects than their para-analogs at the same dose, which corresponds to an increased affinity for DAT. acs.org In contrast, para-substituted cathinones exhibit a higher serotonergic profile. acs.org Studies comparing 3-chloromethcathinone (B1649792) (3-CMC) and 4-CMC show they are both active stimulants and releasing agents at DAT, NET, and SERT. who.int The effects of 4-CMC are often compared to mephedrone with nearly identical potency. who.int
From a toxicological perspective, the chlorine position is also critical. A study assessing the cytotoxicity of twenty different chloro-cathinones in a human neuroblastoma cell line (SH-SY5Y) found variations among isomers. mdpi.com For instance, 4-CMC showed significant cytotoxicity, with a lowest observed adverse effect level (LOAEL) of 0.1 mM. mdpi.com While direct comparisons in a single study are limited, the data suggests that both 3- and 4-chloro isomers possess significant cytotoxic potential. mdpi.com
Metabolically, the chlorine position influences stability. Research indicates that 3-chloro substituted cathinones have lower metabolic half-lives compared to their 4-chloro isomers, suggesting faster clearance for the 3-substituted compounds. nih.gov
SAR for Metabolic Pathways and Stability
The metabolism of synthetic cathinones is highly dependent on their chemical structure, including substitutions on the phenyl ring and the N-alkyl group. researchgate.net For chlorinated cathinones like 4-CMC, a primary metabolic pathway is the reduction of the β-keto group to the corresponding alcohol, forming dihydro-metabolites. acs.orgfrontiersin.org This dihydro-metabolite is considered a reliable biomarker for consumption, as it can be detected in biological samples even when the parent compound is no longer present. oup.comnih.govresearchgate.net
Other identified Phase I metabolic pathways for the isomer 3-CMC, which are expected to be similar for 4-CMC, include N-demethylation followed by keto-reduction, and hydroxylation of the N-methyl group. frontiersin.org The para-halogenation in 4-CMC blocks para-hydroxylation of the aromatic ring, a common metabolic route for other phenethylamines, which can prolong its toxicological and pharmacological effects. nih.gov
In terms of metabolic stability, 4-CMC is categorized as a low-clearance compound, with an in vitro half-life (t₁/₂) of over 60 minutes in human liver microsomes. nih.gov This contrasts with its isomer, 3-CMC, which is an intermediate clearance compound. nih.gov This suggests that the position of the chlorine atom significantly impacts metabolic stability. nih.gov Despite its relatively slow metabolism, one forensic report noted that 4-CMC was completely eliminated from blood samples within 30 minutes in one subject, suggesting rapid metabolism in some in vivo contexts. ecddrepository.org
| Compound | Substitution | In Vitro Half-life (t₁/₂) | Clearance Category | Primary Metabolic Pathway |
| 4-Chloromethcathinone (4-CMC) | 4-Chloro | > 60 min | Low | Keto-reduction |
| 3-Chloromethcathinone (3-CMC) | 3-Chloro | 20-60 min | Intermediate | Keto-reduction, N-demethylation |
| 4-Chloroethcathinone (4-CEC) | 4-Chloro, N-Ethyl | 20-60 min | Intermediate | Keto-reduction |
| 3-Chloroethcathinone (3-CEC) | 3-Chloro, N-Ethyl | 20-60 min | Intermediate | Keto-reduction |
Data sourced from Lopes et al., 2023. nih.govfrontiersin.org
SAR for In Vitro Toxicity (e.g., Hepatotoxicity, Cytotoxicity)
The in vitro toxicity of synthetic cathinones is strongly influenced by their chemical structure, with halogenation being a key factor. Para-halogenation of methcathinone, particularly with chlorine, has been shown to increase cytotoxicity. nih.govnih.gov
Studies using human neuroblastoma SH-SY5Y cells have demonstrated that 4-CMC is cytotoxic, causing a decrease in cellular ATP and damage to the plasma membrane. nih.govnih.gov The rank order of cytotoxicity for para-substituents on both amphetamines and cathinones was found to be chloride > fluoride (B91410) > hydrogen, indicating that the 4-chloro substitution significantly enhances toxicity. nih.govnih.gov The IC₅₀ value for cellular ATP depletion by 4-CMC in these cells was approximately 1.4 mM. nih.govnih.gov This toxicity is linked to mitochondrial impairment; 4-CMC decreases the mitochondrial membrane potential, impairs the function of the electron transport chain, increases reactive oxygen species (ROS) levels, and induces apoptosis. nih.govnih.gov
In a comparative study of various chloro-cathinones, 4-CMC was found to have a LOAEL of 0.1 mM for cytotoxicity in differentiated SH-SY5Y cells. mdpi.com Another study investigating hepatotoxicity in HepG2 cells found that some cathinones deplete cellular ATP at lower concentrations than those that cause overt cytotoxicity, suggesting mitochondrial toxicity is a primary mechanism of harm. nih.gov In silico predictions also suggest that 4-CMC poses a risk for cardiotoxicity through inhibition of the hERG channel and has a moderate genotoxic potential. nih.govmdpi.com
| Compound | Substitution | Cell Line | Cytotoxicity Metric (LC₅₀/IC₅₀) |
| 4-Chloromethcathinone (4-CMC) | 4-Chloro | SH-SY5Y | ~1.4 mM (ATP depletion) |
| 4-Chloroamphetamine (PCA) | 4-Chloro (Amphetamine) | SH-SY5Y | ~0.4 mM (ATP depletion) |
| 4-Fluoromethcathinone (4-FMC) | 4-Fluoro | SH-SY5Y | Not significantly cytotoxic |
| Methcathinone (MCAT) | Unsubstituted | SH-SY5Y | Not significantly cytotoxic |
| 3-Chlorobutylcathinone (3-CBC) | 3-Chloro, N-Butyl | SH-SY5Y | 0.7 mM |
| 4-Chlorobutylcathinone (4-CBC) | 4-Chloro, N-Butyl | SH-SY5Y | 0.6 mM |
Data compiled from Luethi et al., 2020 and Guedes et al., 2024. mdpi.comnih.govnih.gov
Research Implications and Future Directions
Advancements in Forensic and Toxicological Research of Novel Psychoactive Substances (NPS)
The emergence of 4-chloromethcathinone (4-CMC) and other novel psychoactive substances (NPS) has catalyzed significant advancements in forensic and toxicological research. A primary challenge for laboratories is the rapid and accurate identification of these compounds in seized materials and biological specimens. nih.govmarshallcenter.org To address this, researchers have developed and validated specific analytical methods. One such method utilizes gas chromatography-mass spectrometry (GC-MS) for the quantification of 4-CMC in blood, with established limits of detection and quantification at 0.3 ng/mL and 1.0 ng/mL, respectively. researchgate.netnih.gov More advanced techniques, such as ultra-high-performance liquid chromatography coupled with triple-quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS), are also employed for their high sensitivity and specificity. nih.gov
Forensic case reports provide critical data on the concentrations of 4-CMC found in various scenarios. A study of 15 forensic cases revealed that blood concentrations in non-fatal instances, including driving under the influence (DUI), ranged from 1.3 to 75.3 ng/mL. researchgate.netnih.gov In fatal cases, such as overdoses and suicides, the concentrations were substantially higher, ranging from 56.2 to 1870 ng/mL. researchgate.netnih.gov These findings are crucial for forensic toxicologists when interpreting analytical results and preparing opinions for legal proceedings. springermedizin.de However, a significant issue in the toxicological analysis of 4-CMC is its instability in biological matrices, particularly at room temperature. nih.gov Research has shown that 4-CMC is stable in frozen postmortem blood for up to 90 days, but its concentration can decrease significantly in vitreous humor under the same conditions, highlighting the need for prompt analysis and appropriate sample storage. nih.gov
Toxicological research has begun to uncover the cellular and systemic effects of 4-CMC. Studies indicate it is cytotoxic and induces oxidative stress, potentially more so than its analogue 4-MMC (mephedrone). wikipedia.org While its structure is similar to the known neurotoxin para-chloromethamphetamine, studies have not found direct evidence of serotonergic neurotoxicity; however, other mechanisms of neurotoxicity similar to other cathinones are indicated. wikipedia.org In vitro studies using SH-SY5Y neuroblastoma cells have shown that both 3-CMC and 4-CMC can cause cell membrane damage. nih.gov Furthermore, research into its effects on the cardiovascular system in rats shows that 4-CMC produces significant stimulation, with a potency similar to mephedrone (B570743). nih.gov These advancements in analytical detection and toxicological understanding are vital for addressing the public health challenges posed by NPS. mdpi.com
Table 1: Blood Concentrations of 4-CMC in Forensic Cases This table is interactive and can be sorted by clicking on the headers.
| Case Type | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Median Concentration (ng/mL) | Number of Cases | Source |
|---|---|---|---|---|---|
| Non-Fatal (incl. DUI) | 1.3 - 75.3 | 22.3 | 16.7 | 9 | researchgate.netnih.govspringermedizin.de |
| Fatalities | 56.2 - 1870 | Not Reported | Not Reported | 6 | researchgate.netnih.gov |
Regulatory and Scheduling Implications for Research Compound Availability
The legal status of 4-CMC has evolved rapidly in response to its emergence on the illicit market, which directly impacts its availability for scientific research. marshallcenter.org Globally, the United Nations Commission on Narcotic Drugs (CND) voted in March 2020 to place 4-CMC in Schedule II of the 1971 Convention on Psychotropic Substances, following a recommendation from the World Health Organization (WHO) Expert Committee on Drug Dependence. federalregister.govecddrepository.orgregulations.gov This international control measure obligates signatory nations to implement national controls. regulations.gov
Individual countries have also taken action. In the United States, the Drug Enforcement Administration (DEA) proposed placing 4-CMC in Schedule I of the Controlled Substances Act. federalregister.gov The justification for this stringent control is based on its structural and pharmacological similarities to other Schedule I and II stimulants like methamphetamine and cocaine, its high potential for abuse, and the lack of an approved medical use in the United States. federalregister.govregulations.gov Other nations with specific controls include:
United Kingdom: Class B drug. wikipedia.org
Germany: Anlage I controlled drug, permitting authorized scientific use only. wikipedia.org
Sweden: Classified as an illegal narcotic since 2015. wikipedia.org
China: Controlled substance as of October 2015. wikipedia.org
These regulatory actions, while intended to curb illicit use, create significant hurdles for researchers. Placing a compound in Schedule I, as proposed in the US, imposes strict regulatory, administrative, and security requirements on any person or institution wishing to manufacture, distribute, or conduct research with it. federalregister.gov This can limit the scope and pace of scientific investigation into the compound's pharmacology, toxicology, and potential therapeutic applications, if any were to be discovered. The introduction of generic or blanket-ban legislation in some countries, designed to proactively control entire families of NPS, can further complicate the research landscape by unintentionally restricting access to compounds with legitimate scientific interest. nih.govtni.org
Table 2: International Regulatory Status of 4-Chloromethcathinone This table is interactive and can be sorted by clicking on the headers.
| Jurisdiction | Legal Status/Schedule | Implication for Research | Source |
|---|---|---|---|
| United Nations | Schedule II (1971 Convention) | Requires member states to implement controls. | ecddrepository.orgregulations.gov |
| United States | Proposed as Schedule I | Strict controls on handling, research, and manufacturing. | federalregister.gov |
| United Kingdom | Class B | Controlled substance, requires licensing for research. | wikipedia.org |
| Germany | Anlage I | Authorized scientific use only. | wikipedia.org |
| Sweden | Illegal Narcotic | Prohibited, restricting research availability. | wikipedia.org |
| China | Controlled Substance | Regulated, limiting access for research. | wikipedia.org |
Development of Predictive In Silico Models for NPS Research
In response to the rapid emergence of NPS and the ethical and practical limitations of traditional animal testing, researchers are increasingly turning to in silico (computational) models to predict toxicological profiles. nih.govmdpi.comnih.gov These predictive tools are crucial for initial risk assessment and for prioritizing which of the many new substances warrant more intensive, resource-heavy investigation. researchgate.net
The first application of in silico methods to assess the toxicity of 4-CMC has yielded significant insights. nih.govresearchgate.net Using advanced computational toxicology tools, researchers have predicted key aspects of its toxicological profile:
Acute Toxicity (LD₅₀): Models predict significant acute toxicity with variability between species. The predicted toxicity is high when administered intravenously, which is consistent with patterns of abuse for some NPS. mdpi.com
Genotoxicity: The models indicated a moderate genotoxic potential, suggesting a risk of DNA damage. nih.gov
Cardiotoxicity: A notable risk for cardiotoxicity was predicted, associated with the inhibition of the hERG (human Ether-à-go-go-Related Gene) channel. nih.govmdpi.com Specifically, one model predicted that a concentration of 240.2 µM of 4-CMC is needed to achieve 50% inhibition of the hERG channel. mdpi.com
Endocrine Disruption: The assessment revealed a low probability of 4-CMC interacting with the estrogen receptor alpha (ER-α), suggesting minimal estrogenic activity. nih.govmdpi.com
These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models, leverage data from existing chemicals to predict the properties of new, unstudied ones like 4-CMC. nih.govresearchgate.netresearchgate.net While in silico predictions require eventual validation through in vitro or in vivo studies, they provide a critical, foundational understanding that can guide future research, inform public health alerts, and aid in the development of risk management strategies for NPS. nih.govresearchgate.net
Table 3: Summary of In Silico Toxicity Predictions for 4-CMC This table is interactive and can be sorted by clicking on the headers.
| Toxicological Endpoint | Predicted Outcome | Platform/Method | Source |
|---|---|---|---|
| Acute Oral Toxicity | Toxic (Probability: 85.47%) | admetSAR | mdpi.com |
| Acute Oral Toxicity | Toxic (Probability: 65.1%) | ADMETlab 2.0 | mdpi.comfrontiersin.org |
| Genotoxicity | Moderate potential | In silico toxicology tools | nih.gov |
| Cardiotoxicity (hERG Inhibition) | Notable risk | In silico toxicology tools | nih.gov |
| hERG Inhibition (IC₅₀) | 240.2 µM | ADMETlab 2.0 | mdpi.com |
| Endocrine Disruption (ER-α) | Low probability | In silico toxicology tools | nih.govmdpi.com |
Identification of Biomarkers for Research Monitoring of Exposure
Given the instability of 4-CMC in biological samples and its rapid metabolism, identifying stable metabolites is essential for reliably documenting consumption in both clinical and forensic contexts. nih.govnih.govresearchgate.net Research into the metabolic profile of 4-CMC has identified several key biotransformation pathways, primarily involving Phase I reactions.
Studies using human liver microsomes (HLM) and analysis of authentic human samples have identified multiple metabolites. nih.govnih.gov The major metabolic reactions include:
Ketoreduction: The keto group of 4-CMC is reduced to a hydroxyl group, forming the dihydro-4-CMC metabolite (also known as 4-chloro-norephedrine). nih.govoup.com
N-demethylation: The methyl group is removed from the nitrogen atom. nih.govnih.gov
Hydroxylation: A hydroxyl group is added to the methyl side chain. nih.gov
Of these, the dihydro-CMC metabolite is considered a particularly good biomarker of intake. researchgate.netoup.com It has been detected in blood samples in every forensic case studied, even when the parent compound, 4-CMC, was no longer present. researchgate.netoup.com This suggests that monitoring for this metabolite can prevent false-negative results that might arise from the degradation of 4-CMC post-sampling or its rapid elimination from the body. researchgate.net
A 2023 study provided the first detailed report on the metabolite profile of 4-CMC, identifying four Phase I metabolites in HLM incubations. nih.gov No Phase II metabolites (such as glucuronide conjugates) were identified in these in vitro experiments. nih.gov The identification of these metabolic products is crucial not only for developing robust analytical methods for exposure monitoring but also for understanding the full toxicological impact of the substance, as metabolites can sometimes be more or less active than the parent drug.
Table 4: Identified Phase I Metabolites of 4-Chloromethcathinone This table is interactive and can be sorted by clicking on the headers.
| Metabolite ID (as per source) | Metabolic Pathway | Description | Importance as Biomarker | Source |
|---|---|---|---|---|
| M1-4-CMC | Ketoreduction | Reduction of the keto group to form dihydro-4-CMC. | High; stable and frequently detected even in absence of parent drug. | nih.govoup.com |
| M2-4-CMC | N-demethylation | Removal of the N-methyl group. | Moderate; part of the metabolic cascade. | nih.gov |
| M3-4-CMC | N-demethylation & Ketoreduction | Subsequent reduction of the N-demethylated metabolite. | Moderate; part of the metabolic cascade. | nih.gov |
| M4-4-CMC | Hydroxylation | Hydroxylation of the methyl side chain. | Moderate; part of the metabolic cascade. | nih.gov |
Current Gaps in Preclinical Research on 4-Chloromethcathinone (hydrochloride)
Key areas where research is lacking include:
Comprehensive Pharmacokinetics: There are no published formal studies detailing the absorption, distribution, metabolism, and excretion (ADME) of 4-CMC in animal models. ecddrepository.org Current knowledge is largely based on anecdotal user reports and limited data from single forensic cases. springermedizin.deecddrepository.org
Dependence and Long-Term Effects: While the drug's action on monoamine transporters suggests a potential for dependence similar to other stimulants, no controlled experimental studies in animals or humans were available to confirm this. ecddrepository.org The long-term neurological, cardiovascular, and systemic effects of chronic exposure remain unknown.
Enantiomer-Specific Effects: Like many cathinones, 4-CMC is a chiral molecule, but research has not differentiated the pharmacological or toxicological effects of its individual enantiomers. researchgate.net Furthermore, pure enantiomers are not commercially available, hindering this line of research. researchgate.net
Interaction Studies: While 4-CMC is often found with other substances in forensic cases, there is a lack of controlled preclinical studies investigating the synergistic or additive toxic effects when combined with other drugs. ecddrepository.org
Lack of Experimental Data: Much of the current understanding of 4-CMC's toxicity relies on in silico predictions and forensic case reports where poly-substance use is common. mdpi.com There is a clear need for more controlled in vivo experimental studies to validate these predictions and isolate the specific effects of 4-CMC. mdpi.com
Addressing these gaps is essential for a complete understanding of the risks associated with 4-CMC and for developing effective public health and clinical interventions. The strict regulatory scheduling of the compound, however, may continue to pose a barrier to conducting this necessary research. federalregister.gov
Q & A
Q. What validated analytical methods are recommended for quantifying 4-CMC in biological matrices?
To ensure reproducibility in forensic or toxicological studies, use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with certified reference materials (CRMs). For GC-MS, derivatization may enhance volatility, while LC-MS/MS offers higher specificity for polar metabolites. Validate methods using parameters like LOD (0.1–0.5 ng/mL), LOQ (0.5–1 ng/mL), and linearity (R² > 0.99) across 1–500 ng/mL ranges . CRMs (e.g., 1 mg/mL in methanol) ensure traceability and accuracy in calibration .
Q. How should researchers design preclinical neurotoxicity studies for 4-CMC?
Use rodent models (e.g., C57BL/6 mice) to evaluate dose-dependent effects on locomotor activity, motor coordination (via rotarod tests), and neurochemical markers (e.g., dopamine/serotonin depletion). In mice, acute 4-CMC exposure (10–50 mg/kg, i.p.) induces hyperactivity at low doses and motor impairment at higher doses. Include control groups and post-mortem brain tissue analysis for neurotransmitter quantification via HPLC .
Q. What sample preparation protocols optimize 4-CMC recovery from blood or serum?
Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using mixed-mode cartridges (e.g., C8/SCX) achieves >85% recovery. Adjust pH to 9–10 with ammonium hydroxide for optimal alkaloid partitioning. Include internal standards (e.g., deuterated cathinones) to correct matrix effects in GC-MS/LC-MS workflows .
Q. What legal frameworks govern 4-CMC handling in international research?
Regulatory status varies:
- Germany : Anlage I controlled substance (narcotics law).
- China : Controlled since 2015.
- Sweden : Classified as illegal narcotic.
Researchers must consult national controlled substance lists and obtain DEA/FDA analogues Act exemptions where applicable .
Advanced Research Questions
Q. How can in silico models predict 4-CMC toxicity for forensic applications?
Computational tools like molecular docking (e.g., AutoDock Vina) simulate 4-CMC interactions with monoamine transporters (DAT/SERT). QSAR models predict acute toxicity (e.g., LD₅₀ ~150 mg/kg in rodents) and hepatotoxicity risks (CYP450 inhibition). Validate predictions against in vitro assays (e.g., HEK293 cells expressing hNET) and clinical case data .
Q. What experimental strategies resolve contradictions in pharmacokinetic data across studies?
Discrepancies in half-life (t₁/₂ = 2–6 hrs) or volume of distribution (Vd = 3–5 L/kg) may arise from:
Q. How is enantiomeric resolution of 4-CMC achieved for pharmacological studies?
Chiral separation via GC with sulfated-β-cyclodextrin columns or capillary electrophoresis (CE) using (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) resolves R- and S-enantiomers. 4-CMC is typically racemic (50:50 ratio), but enantiopure standards are critical for studying stereospecific effects on dopamine release .
Q. What mechanistic insights explain 4-CMC’s serotonergic vs. dopaminergic effects?
In vitro radioligand binding assays reveal higher affinity for SERT (Ki = 1.2 µM) than DAT (Ki = 4.8 µM). Functional assays (e.g., synaptosomal uptake inhibition) show SERT inhibition drives acute hyperlocomotion, while DAT blockade correlates with prolonged motor deficits. Combine patch-clamp electrophysiology and microdialysis to map regional brain activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
